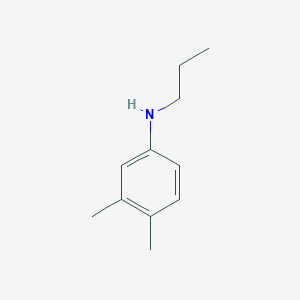

3,4-dimethyl-N-propylaniline

Description

Contextualizing Aniline (B41778) Derivatives in Contemporary Organic Chemistry Research

Aniline and its derivatives are fundamental building blocks in organic chemistry, recognized for their versatile reactivity and presence in a vast array of functional molecules. nih.govresearchgate.net These aromatic amines are ubiquitous structural motifs found in pharmaceuticals, fluorescent dyes, agrochemicals, and advanced organic materials. nih.govsci-hub.se The amino group can be readily modified, and its directing effects influence further substitution on the aromatic ring, making anilines valuable precursors for complex molecular designs. sci-hub.sersc.org

In contemporary research, the focus has shifted from classical reactions to more efficient and selective methods for functionalizing anilines. nih.gov Metal-catalyzed C-H functionalization, for instance, has emerged as a powerful tool to directly introduce new bonds, overcoming the limitations of traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov Furthermore, the ability of the aniline amino group and its derivatives to engage in hydrogen bonding plays a crucial role in crystal engineering and the formation of supramolecular assemblies. researchgate.netsci-hub.se The synthesis of novel aniline derivatives continues to be driven by the demand for new therapeutic agents, functional polymers, and other high-value chemicals. rsc.orgeurekaselect.com

Rationale for Focused Academic Research on 3,4-Dimethyl-N-propylaniline Architecture

The specific architecture of this compound (see Table 1 for physical properties) makes it a compound of interest for systematic studies in synthetic and medicinal chemistry. Although it is primarily utilized as an intermediate in the synthesis of other chemical compounds , its structural features provide a clear rationale for focused investigation.

The rationale can be broken down into three key aspects:

Structural and Electronic Tuning: The two methyl groups at the 3- and 4-positions of the aniline ring donate electron density, influencing the nucleophilicity of the nitrogen atom and the regioselectivity of further electrophilic aromatic substitution reactions.

Scaffold for Complex Synthesis: As a substituted aniline, it serves as a versatile building block. For example, related structures like 3-diethylamino-4-n-propylaniline are used as precursors in the synthesis of quinoline (B57606) derivatives, which are known to possess anticoccidial activity. google.com This highlights the potential of the this compound scaffold in generating libraries of compounds for screening in agrochemical and pharmaceutical research.

The compound is identified by the CAS number 27285-21-8 and is also known by synonyms such as N-(3,4-dimethylphenyl)-N-propylamine and 3,4-Dimethyl-N-propylbenzenamine. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H17N | nih.gov |

| Molecular Weight | 163.26 g/mol | nih.gov |

| Min. Purity Specification | 95% | aksci.com |

| XLogP3 | 4.1 | nih.gov |

Historical Trajectories and Current Paradigms in N-Propylated Aniline Synthesis

The synthesis of N-propylated anilines has evolved from classical methods to more efficient and sustainable catalytic approaches. The primary challenge is often controlling the degree of alkylation to selectively obtain the desired mono-propylated product over di-propylated or unreacted starting material.

Historically, the most common method for N-alkylation is the reaction of an aniline with a propyl halide, such as propyl bromide or propyl chloride, in the presence of a base like potassium carbonate or sodium hydroxide (B78521). This nucleophilic substitution reaction is typically performed under reflux conditions. While established and scalable, this method requires the handling of reactive alkyl halides.

More recent paradigms focus on "borrowing hydrogen" or "hydrogen autotransfer" methodologies, which use alcohols as benign alkylating agents. rsc.org In these processes, a metal catalyst temporarily oxidizes the alcohol (e.g., 1-propanol) to an aldehyde, which then undergoes reductive amination with the aniline. The catalyst facilitates the transfer of hydrogen, and the only stoichiometric byproduct is water, aligning with the principles of green chemistry. rsc.org For example, N-propylaniline can be synthesized with high efficiency and selectivity from aniline and 1-propanol (B7761284) in the vapor phase using a Cu/SiO2 catalyst. researchgate.net At a reaction temperature of 260°C, this method achieved 100% conversion of 1-propanol with over 92% selectivity for the N-propylaniline product. researchgate.net

Another modern approach involves the direct reductive amination of anilines with aldehydes. The Eschweiler-Clarke reaction is a classical example, though contemporary methods have expanded the toolkit with various reducing agents and catalysts to improve selectivity and substrate scope. researchgate.net

| Method | Propyl Source | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation with Propyl Halide | Propyl bromide or chloride | Base (e.g., K2CO3), reflux in a solvent like DMF or THF. | Well-established, scalable. | Requires handling of reactive halides, potential for over-alkylation. |

| Catalytic N-Alkylation with Alcohol | 1-propanol | Vapor phase, Cu/SiO2 catalyst, 260°C. researchgate.net | High selectivity, uses a benign alkylating agent, water is the only byproduct. rsc.orgresearchgate.net | Requires higher temperatures and specialized catalytic setups. researchgate.net |

| Reductive Amination | Propanal (Propionaldehyde) | Reducing agent (e.g., NaBH3CN) or catalytic hydrogenation. | Good control over mono-alkylation, avoids harsh alkylating agents. | Requires preparation and handling of the aldehyde. |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-N-propylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-7-12-11-6-5-9(2)10(3)8-11/h5-6,8,12H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUUZHVOTZWDBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301162 | |

| Record name | 3,4-Dimethyl-N-propylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27285-21-8 | |

| Record name | 3,4-Dimethyl-N-propylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27285-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-N-propylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,4 Dimethyl N Propylaniline

Alkylation Strategies for N-Propyl Group Introduction

The direct introduction of a propyl group onto the nitrogen atom of 3,4-dimethylaniline (B50824) represents a primary route for the synthesis of 3,4-dimethyl-N-propylaniline. This approach leverages the nucleophilicity of the amine nitrogen.

The most common method for the N-propylation of 3,4-dimethylaniline involves its reaction with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, under basic conditions. In this nucleophilic substitution reaction, the lone pair of electrons on the nitrogen atom of the aniline (B41778) attacks the electrophilic carbon of the propyl halide, leading to the formation of the N-propyl derivative and a halide salt.

The general reaction is as follows: CH₃(CH₂)₂-X + C₆H₃(CH₃)₂NH₂ → C₆H₃(CH₃)₂NH(CH₂)₂CH₃ + HX (Propyl Halide + 3,4-Dimethylaniline → this compound + Hydrogen Halide)

While propyl halides are common, other alkylating agents like dialkyl sulfates (e.g., dipropyl sulfate) can also be employed. google.com An alternative, though less common for this specific transformation, involves the use of dialkyl carbonates, which are considered greener but less reactive than alkyl halides at moderate temperatures. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions, such as over-alkylation to the quaternary ammonium (B1175870) salt. Key parameters include the choice of base, solvent, temperature, and the potential use of a catalyst.

Bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) are typically used to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The selection of the solvent is also critical; polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often favored as they can improve the solubility of the reactants. Ethanol is another commonly used solvent.

Temperature control is essential; reactions are often conducted at elevated temperatures, sometimes under reflux, to ensure a reasonable reaction rate. Typical temperature regimes range from 60°C to 100°C. To enhance reaction efficiency, especially in biphasic systems, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be introduced.

| Parameter | Conditions | Purpose/Considerations |

| Alkylating Agent | 1-Bromopropane, 1-Iodopropane | Propyl iodide is more reactive but also more expensive. |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | Neutralizes the acid byproduct (HX). |

| Solvent System | Acetonitrile, Dimethylformamide (DMF), Ethanol | Polar aprotic solvents improve solubility and reaction rates. |

| Temperature Regime | 60 - 100°C | Balances reaction rate against potential side reactions. |

| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Enhances reaction rate in heterogeneous mixtures. |

Aniline derivatives possess two potential nucleophilic sites: the nitrogen atom of the amino group and the electron-rich aromatic ring. This creates a competition between N-alkylation (the desired reaction) and C-alkylation (a Friedel-Crafts type reaction), which would yield an alkyl-substituted ring. The regioselectivity of the reaction is highly dependent on the reaction conditions.

Generally, N-alkylation is favored under basic or neutral conditions where the amine's nitrogen is the most potent nucleophile. The use of bases like K₂CO₃ or NaOH promotes the direct nucleophilic attack of the amine on the propyl halide. In contrast, C-alkylation becomes more significant under acidic conditions, where the amine group is protonated, reducing its nucleophilicity and activating the ring for electrophilic attack. researchgate.net Therefore, to ensure the regioselective synthesis of this compound, it is standard practice to employ basic conditions and avoid strong Lewis or Brønsted acids that could catalyze C-alkylation. researchgate.netacs.org

Optimization of Reaction Conditions: Solvent Systems, Temperature Regimes, and Catalytic Considerations

Emerging Synthetic Approaches and Catalyst Development

Recent advancements in catalysis have opened new avenues for the synthesis of N-alkylanilines, offering improvements in efficiency, selectivity, and sustainability over classical methods.

Transition Metal-Catalyzed C-N Bond Formation in Anilines

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-nitrogen (C-N) bonds. ijrpr.comresearchgate.net Palladium- and copper-based catalytic systems are particularly prominent in the N-alkylation of anilines. sioc-journal.cnmit.educapes.gov.brmagtech.com.cn

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for synthesizing substituted anilines. mit.edumit.edu This reaction allows for the coupling of a wide range of primary and secondary alkylamines with aryl halides, providing a direct route to compounds like this compound. mit.edu The choice of ligand is critical to the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. sioc-journal.cn

Copper-catalyzed N-alkylation offers a complementary approach. sioc-journal.cnorganic-chemistry.orgorganic-chemistry.org These reactions can be performed with various alkylating agents, including alkylborane reagents, and often proceed under milder conditions than their palladium-catalyzed counterparts. organic-chemistry.org For instance, a copper(II) acetate-catalyzed reaction between an aniline and an alkylborane reagent in the presence of an oxidant can yield N-alkylated anilines in good to excellent yields. organic-chemistry.org A key advantage of some copper-catalyzed methods is the avoidance of overalkylation and the lack of a need for strong bases, making them suitable for substrates with sensitive functional groups. organic-chemistry.org The mechanism is thought to involve the formation of a copper(II) amide intermediate, followed by transmetalation and reductive elimination. organic-chemistry.org

Recent research has also explored the use of other transition metals like rhodium and ruthenium for C-N bond formation. rsc.orgacs.org For example, rhodium-catalyzed reactions have been developed for the cyanation of aryl boronic acids, demonstrating the metal's ability to facilitate C-N bond cleavage and formation. rsc.org Ruthenium complexes have been shown to catalyze the deaminative coupling of primary amines to form secondary amines. organic-chemistry.org

Chemo- and Regioselective Hydroaminoalkylation of Alkenes

Hydroaminoalkylation of alkenes is an atom-economical tandem reaction that combines hydroformylation and reductive amination to produce amines. nih.govresearchgate.net This one-pot process converts an alkene, an amine, and syngas (a mixture of carbon monoxide and hydrogen) directly into a more complex amine. acs.org For the synthesis of this compound, this would involve the reaction of propene with 3,4-dimethylaniline.

Rhodium-based catalysts are highly effective for hydroaminoalkylation, demonstrating high activity for both the hydroformylation and subsequent hydrogenation steps. researchgate.net The use of specific phosphine ligands with rhodium complexes can control the chemo- and regioselectivity of the reaction, favoring the formation of either linear or branched amine products. researchgate.net For instance, the use of Xantphos-type ligands with a rhodium catalyst has been shown to yield linear amines with excellent selectivity. researchgate.net

A significant advancement in this area is the development of a single-atom rhodium heterogeneous catalyst (Rh1/P25). nih.gov This catalyst, consisting of singly dispersed rhodium atoms on titania nanoparticles, exhibits high activity and selectivity for the hydroaminoalkylation of various olefins and amines, producing tertiary amines with over 90% selectivity. nih.gov A major advantage of this heterogeneous catalyst is its ease of separation from the reaction mixture and its potential for reuse and recycling, which enhances the sustainability of the process. nih.gov

Sustainable Synthetic Methodologies for Amine Production

The principles of green chemistry are increasingly influencing the development of new synthetic routes to amines, with a focus on using renewable feedstocks and biocatalysis. numberanalytics.comresearchgate.net

The catalytic amination of alcohols derived from biomass is a promising sustainable route to amines. researchgate.nettu-darmstadt.de This approach, often referred to as hydrogen-borrowing or hydrogen autotransfer, involves the oxidation of an alcohol to an aldehyde, which then reacts with an amine to form an imine. The imine is subsequently reduced to the target amine, with the hydrogen for the reduction step being "borrowed" from the initial alcohol oxidation. This process is highly atom-economical, with water being the only byproduct. mdpi.com For the synthesis of this compound, this would involve the reaction of 3,4-dimethylaniline with propanol.

Biocatalysis offers another green alternative for amine synthesis. numberanalytics.comthieme-connect.com Enzymes such as transaminases and imine reductases can catalyze the synthesis of amines under mild reaction conditions, often with high selectivity. numberanalytics.com For example, monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been used in the biocatalytic synthesis of quinolines and 2-quinolones, respectively, from aniline derivatives. nih.govacs.orgresearchgate.net The development of artificial enzyme cascades in engineered microorganisms allows for the production of amines from renewable feedstocks like glucose. nih.gov While the direct biocatalytic synthesis of this compound has not been specifically reported, the existing research on biocatalytic amination suggests its future potential. nih.gov

Chromatographic Techniques for Reaction Monitoring and Purification Optimization

Effective monitoring and purification are critical for the successful synthesis of this compound. Chromatographic techniques are indispensable tools for these purposes.

Thin-layer chromatography (TLC) is a rapid and simple method for monitoring the progress of a reaction. researchgate.netacs.orgniscpr.res.in By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. acs.org For amine-containing compounds, which can interact strongly with the acidic silica (B1680970) gel on standard TLC plates, modifications such as adding a competing amine to the mobile phase may be necessary to achieve good separation. biotage.com

Gas chromatography (GC) is a powerful technique for both monitoring reaction progress and for the final purification of volatile compounds like this compound. nih.govrsc.orgchrom-china.com When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide quantitative information about the composition of the reaction mixture. rsc.orgchrom-china.com For the analysis of aromatic amines, derivatization may sometimes be employed to improve chromatographic performance and detection sensitivity. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) is another essential tool, particularly for monitoring reactions involving less volatile or thermally sensitive compounds. biotage.comelementlabsolutions.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used. biotage.com For the analysis of basic amines, adjusting the pH of the mobile phase to an alkaline value can improve peak shape and retention. biotage.com The use of ion-pairing agents like triethylamine (B128534) acetate (B1210297) (TEAA) can also be effective for the separation of charged analytes. elementlabsolutions.com

Flash column chromatography is the standard method for purifying the crude product on a preparative scale. biotage.comwaters.com Similar to analytical chromatography, the choice of stationary phase and mobile phase is crucial for achieving good separation of the desired product from unreacted starting materials and byproducts. For basic amines, using a deactivated silica gel or adding a small amount of a basic modifier like triethylamine to the eluent can prevent tailing and improve the purity of the isolated product. biotage.com

Comprehensive Mechanistic Studies of 3,4 Dimethyl N Propylaniline Reactivity

Electronic and Steric Effects on Reaction Pathways

The reactivity of 3,4-dimethyl-N-propylaniline is intricately controlled by the electronic properties of the substituted aromatic ring and the steric bulk of the N-propyl group.

Influence of Methyl Substituents on Aromatic Ring Electron Density and Reactivity

The two methyl groups on the benzene (B151609) ring play a crucial role in modulating the electron density and, consequently, the reactivity of the aromatic system. Methyl groups are known to be electron-donating through an inductive effect (+I) and hyperconjugation. quora.combloomtechz.comnih.gov This electron-donating nature increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the amino group. nih.govchemistrysteps.com

This heightened electron density activates the ring towards electrophilic aromatic substitution reactions, making it more susceptible to attack by electrophiles compared to unsubstituted aniline (B41778). chemistrysteps.commasterorganicchemistry.com The increased nucleophilicity of the ring facilitates faster reaction rates in processes like halogenation and nitration. masterorganicchemistry.com Theoretical studies on substituted anilines have shown that electron-donating groups, such as methyl, generally increase the energy of the highest occupied molecular orbital (HOMO), which correlates with enhanced reactivity towards electrophiles. acs.org

Steric Hindrance Effects of the N-Propyl Group on Nitrogen and Ring Reactivity

The N-propyl group introduces significant steric hindrance around the nitrogen atom and can influence the accessibility of both the nitrogen's lone pair and the adjacent positions on the aromatic ring. acs.orgresearchgate.net This steric bulk can impede the approach of reagents to the nitrogen atom, thereby affecting its nucleophilicity. acs.orgnsf.gov Studies on N-alkylanilines have demonstrated that increasing the size of the alkyl group can decrease the rate of reactions involving the nitrogen atom due to steric inhibition. acs.org

Furthermore, the steric presence of the N-propyl group can influence the regioselectivity of electrophilic aromatic substitution reactions. While the amino group is a strong ortho, para-director, the bulkiness of the N-propyl substituent can favor substitution at the less hindered para position over the ortho positions. chemistrysteps.com This effect is a common strategy employed in synthetic chemistry to control the outcome of aromatic substitutions on N-substituted anilines. chemistrysteps.com

Fundamental Chemical Transformations

The unique electronic and steric profile of this compound dictates its behavior in a range of fundamental chemical reactions.

Oxidative Reactivity and the Formation of Nitrogenous Derivatives

The nitrogen atom in this compound is susceptible to oxidation. Anodic oxidation of N-alkylanilines can lead to the formation of various coupled products, such as substituted benzidines and diphenylamines, with the product distribution being influenced by factors like the bulk of the alkyl group. acs.org The oxidation of N-alkylanilines can also be achieved using chemical oxidants. For instance, oxidation with peroxomonophosphoric acid has been studied, demonstrating that the reaction proceeds via oxygen atom transfer. ias.ac.in The formation of radical cations of N,N-dialkylanilines has been observed, which can then dimerize or react with nucleophiles. nih.gov The presence of alkyl groups on the nitrogen can influence the oxidation potential. nih.gov

Below is a table summarizing the oxidative coupling products of various N-alkylanilines.

| N-Alkylaniline | Oxidative Coupling Product(s) | Reference |

| N-methylaniline | Benzidine derivatives | acs.org |

| N-ethylaniline | Benzidine and Diphenylamine derivatives | acs.org |

| N,N-dimethylaniline | Tetraalkylbenzidines | nih.gov |

| N,N-diethylaniline | Tetraalkylbenzidines | nih.gov |

Electrophilic Aromatic Substitution Reactions on the Dimethylphenyl Ring

The activated dimethylphenyl ring of this compound readily undergoes electrophilic aromatic substitution. The electron-donating methyl groups and the powerful activating effect of the amino group make the ring highly nucleophilic. chemistrysteps.com The amino group directs incoming electrophiles to the ortho and para positions. However, due to the substitution pattern of this compound, the available positions for substitution are at C2, C5, and C6. The directing effects of the substituents would favor substitution at the C2 and C6 positions (ortho to the amine) and the C5 position (ortho to one methyl and meta to the other).

The table below indicates the relative reactivity of various substituted benzenes in electrophilic aromatic substitution, highlighting the activating nature of substituents similar to those in this compound.

| Compound | Relative Rate of Nitration (vs. Benzene) | Reference |

| Toluene | 25 | masterorganicchemistry.com |

| Anisole (Methoxybenzene) | 10,000 | masterorganicchemistry.com |

| N,N-Dimethylaniline | 1.8 x 10^5 | masterorganicchemistry.com |

Nucleophilic Behavior of the Tertiary Amine Nitrogen

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. researchgate.net It can participate in reactions with various electrophiles. For instance, it can be acylated by acid chlorides or anhydrides to form amides and can be alkylated by alkyl halides to yield quaternary ammonium (B1175870) salts. The nucleophilicity of the nitrogen is, however, tempered by the steric hindrance of the propyl group and the delocalization of the lone pair into the aromatic ring. quora.comacs.org Despite this delocalization, N-alkylanilines are generally more basic and more nucleophilic than aniline itself due to the electron-donating inductive effect of the alkyl group. bloomtechz.com The reactivity of N,N-dialkylanilines as nucleophiles has been demonstrated in their reactions with methylating agents. nsf.gov

Reaction Kinetics and Thermodynamic Aspects

The reactivity of this compound is governed by the interplay of electronic and steric factors inherent to its molecular structure. The aniline moiety, with its nitrogen lone pair in conjugation with the aromatic ring, alongside the activating methyl groups and the N-propyl substituent, dictates the kinetics and thermodynamics of its chemical transformations.

The rate of derivatization reactions involving this compound, such as N-alkylation, C-alkylation, and electrophilic aromatic substitution, is influenced by several key factors including the nature of the substituents, the type of catalyst employed, and the reaction conditions.

Electronic and Steric Effects: The two methyl groups on the benzene ring are electron-donating, increasing the electron density of the aromatic system and making it more susceptible to electrophilic attack. This activation is particularly pronounced at the ortho and para positions relative to the amino group. The N-propyl group also contributes to the nucleophilicity of the nitrogen atom. However, the steric bulk of the N-propyl group can influence the rate of reactions at the nitrogen center compared to less hindered anilines like N,N-dimethylaniline. In studies of related N-alkyl anilines, the rate of reactions such as hydroaminoalkylation was observed to be significantly slower than with benzylamines, indicating steric or electronic effects from the alkyl group.

Catalysis: The choice of catalyst is a critical determinant of reaction rates. In N-alkylation reactions of anilines with alcohols, solid acid catalysts like niobium oxide have been shown to be highly effective. sioc-journal.cn Kinetic analysis of the N-alkylation of aniline with benzyl (B1604629) alcohol over a niobium oxide catalyst revealed the reaction to be first-order with respect to the alcohol and nearly zero-order with respect to aniline, indicating that the activation of the alcohol is the rate-determining step. sioc-journal.cn Similarly, metal-organic framework (MOF)-derived catalysts, such as CoNₓ nanoparticles on N-doped carbon, have demonstrated high activity and selectivity in the N-alkylation of various substituted anilines. rsc.org The electronic properties of the catalyst can be tuned to optimize the binding of substrates and intermediates, thereby enhancing the reaction rate. rsc.org

The table below presents kinetic data for analogous N-alkylation reactions of substituted anilines, which provides a framework for understanding the reactivity of this compound.

| Reaction Type | Aniline Derivative | Alkylating/Coupling Agent | Catalyst | Rate Order (Aniline) | Rate Order (Alkylating Agent) | Hammett ρ Value | Reference |

| N-Alkylation | Aniline | Benzyl Alcohol | Niobium Oxide | 0.008 | 1.04 | N/A | sioc-journal.cn |

| N-Alkylation | para-Substituted Anilines | Benzyl Alcohol | Iridium Complex | N/A | N/A | +2.29 | acs.org |

| Deaminative Coupling | 4-Methoxyaniline | para-Substituted Benzylamines | Ruthenium Complex | N/A | N/A | -0.79 | nih.gov |

This table is based on data from reactions of analogous compounds to infer the kinetic behavior of this compound.

Reaction Intermediates: Derivatization reactions of anilines can proceed through various intermediates depending on the reaction type.

Carbocations: In acid-catalyzed N-alkylation with alcohols, the reaction often proceeds via an Sₙ1 mechanism involving a carbocation intermediate generated from the alcohol. sioc-journal.cn The stability of this carbocation is paramount. The use of polar solvents can stabilize these charged intermediates, significantly affecting the reaction outcome. sioc-journal.cn For instance, the N-alkylation of aniline with benzyl alcohol showed drastically reduced yields when switching from a polar solvent (toluene) to nonpolar solvents (cyclohexane). sioc-journal.cn

Iminium Ions: In photoredox-catalyzed N-dealkylation reactions, an iminium ion is often formed as a key intermediate following one-electron oxidation of the amine. acs.org This intermediate is then susceptible to nucleophilic attack, leading to the final product. acs.org

σ-Complexes: In nucleophilic aromatic substitution reactions, anionic intermediates known as Meisenheimer or σ-complexes can be formed. While less common for electron-rich systems like this compound, related, highly electron-deficient dinitroaniline derivatives readily form stable Meisenheimer intermediates upon reaction with nucleophiles like methoxide (B1231860) or hydroxide (B78521) ions. researchgate.net The thermodynamic parameters for the formation of these complexes can be determined, providing insight into their stability. researchgate.net

Radical Intermediates: Some derivatization pathways, particularly those initiated by photoredox catalysis, involve radical intermediates. acs.org The stability of these radicals influences the reaction pathway and product distribution.

Thermodynamic Parameters: The Gibbs free energy (ΔG), enthalpy (ΔH°), and entropy (ΔS°) of reaction steps determine the position of equilibrium and the feasibility of a given transformation. Computational studies on the Friedel-Crafts alkylation of N,N-dimethylaniline have been used to calculate the relative Gibbs free energies of different products and transition states, revealing the most thermodynamically and kinetically favored pathways. researchgate.net For example, in the reaction of N,N-dimethylaniline with protonated formaldehyde, the para-substituted product was found to be the most thermodynamically stable product in solution, with a calculated relative Gibbs free energy of -118.46 kcal/mol. researchgate.net Similarly, DFT calculations for a direct decarboxylative N-alkylation of aniline indicated that the formation of a key copper-aniline complex was thermodynamically favored with a ΔG of -2.4 kcal/mol, in close agreement with experimental findings. nih.gov

The following table summarizes thermodynamic data for intermediates in reactions involving analogous aniline derivatives.

| Reaction Type | Aniline Derivative | Intermediate Type | Solvent/Phase | ΔG (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |

| Friedel-Crafts Alkylation | N,N-Dimethylaniline | Wheland Intermediate (para) | Gas Phase | -82.13 (relative) | N/A | N/A | researchgate.net |

| Friedel-Crafts Alkylation | N,N-Dimethylaniline | Wheland Intermediate (para) | Water | -118.46 (relative) | N/A | N/A | researchgate.net |

| Decarboxylative N-Alkylation | Aniline | Copper-Aniline Complex | N/A | -2.4 | N/A | N/A | nih.gov |

| Interaction with OH⁻ | N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline | Anionic σ-Complex | Aqueous | N/A | Determined | Determined | researchgate.net |

This table presents thermodynamic data from analogous systems to illustrate the stability of intermediates relevant to the reactivity of this compound.

Advanced Spectroscopic Characterization and Elucidation of 3,4 Dimethyl N Propylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing insights into the chemical environment of individual atoms.

The ¹H NMR spectrum of 3,4-dimethyl-N-propylaniline provides distinct signals corresponding to the various proton environments within the molecule. The N-propyl group exhibits characteristic signals: a triplet for the terminal methyl (CH₃) protons, a multiplet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the nitrogen atom. The two methyl groups on the aromatic ring appear as singlets. chemicalbook.com The aromatic protons present as a multiplet, with their specific chemical shifts and coupling patterns determined by their positions on the substituted benzene (B151609) ring. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.46 - 6.89 | Multiplet |

| N-H | 3.42 | Broad Singlet |

| N-CH₂- | ~3.1 | Triplet |

| -CH₂-CH₃ | ~1.6 | Multiplet |

| Aromatic CH₃ | 2.14 - 2.17 | Singlet |

| -CH₂-CH₃ | ~0.9 | Triplet |

Data is based on analogous structures and general principles of NMR spectroscopy. chemicalbook.comrsc.org

The ¹³C NMR spectrum offers a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents. The carbons of the N-propyl group will appear in the aliphatic region of the spectrum. rsc.org The two methyl groups attached to the benzene ring will also have distinct signals in this region. The aromatic carbons will resonate in the downfield region, typically between 110 and 150 ppm. oregonstate.edu The carbon atom attached to the nitrogen (C-N) and the carbons bearing the methyl groups (C-CH₃) will have chemical shifts indicative of their substitution. The electronic donating effect of the amino group and the methyl groups influences the chemical shifts of the aromatic carbons. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-N | ~148 |

| Aromatic C-CH₃ | ~130-137 |

| Aromatic CH | ~113-129 |

| N-CH₂- | ~46 |

| -CH₂-CH₃ | ~23 |

| Aromatic CH₃ | ~19-20 |

| -CH₂-CH₃ | ~11 |

Data is based on analogous structures and general principles of NMR spectroscopy. rsc.orgoregonstate.edu

To unambiguously assign all proton and carbon signals and to investigate the three-dimensional structure and conformational preferences of this compound, advanced NMR techniques are employed. Two-dimensional NMR (2D-NMR) experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum reveals scalar coupling between protons, allowing for the identification of adjacent protons, such as those within the N-propyl chain. An HSQC spectrum correlates directly bonded proton and carbon atoms, enabling definitive assignment of the carbon signals based on their attached protons. libretexts.org

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be utilized to determine the spatial proximity of protons. nanalysis.com For instance, NOESY can reveal through-space interactions between the protons of the N-propyl group and the aromatic protons, providing insights into the preferred conformation of the N-propyl chain relative to the aromatic ring. beilstein-journals.orgnih.gov The steric hindrance caused by the N-propyl group can lead to restricted rotation, which can also be studied using variable temperature NMR experiments.

¹³C NMR Chemical Shift Analysis for Carbon Skeleton Elucidation and Substituent Effects

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibration of the secondary amine will appear in the region of 3300–3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl and methyl groups will appear just below 3000 cm⁻¹. The C-N stretching vibration is expected in the range of 1350-1250 cm⁻¹. Aromatic C=C stretching vibrations will give rise to bands in the 1600-1450 cm⁻¹ region. Finally, C-H bending vibrations of the substituted benzene ring will be present in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern. chemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| C=C | Aromatic Ring Stretch | 1600 - 1450 |

| C-N | Stretch | 1350 - 1250 |

| C-H | Aromatic Bend (oop) | 900 - 700 |

Data is based on general IR spectroscopy principles and data for analogous compounds. chemicalbook.com

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₁H₁₇N), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 163.26 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for N-alkylanilines include cleavage of the bond beta to the nitrogen atom, leading to the loss of an ethyl group from the propyl chain, resulting in a prominent fragment ion. Another characteristic fragmentation is the loss of the entire propyl group. The aromatic ring can also undergo fragmentation, but the most significant peaks often arise from cleavage of the N-alkyl chain. nist.gov

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Pathway Investigations

UV-Visible spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring. The presence of the amino group and methyl groups, both being electron-donating, will cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. acs.org The lone pair of electrons on the nitrogen atom can participate in conjugation with the π-system of the benzene ring, which further influences the energy of the electronic transitions. unpaywall.org The solvent can also affect the position of the absorption maxima. researchgate.net The study of the UV-Vis spectrum helps in understanding the extent of conjugation and the electronic structure of the molecule.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. rigaku.comanton-paar.com This method provides precise data on bond lengths, bond angles, and the conformation of the molecule, as well as insights into how molecules pack together in a crystal lattice, governed by intermolecular forces. rigaku.com

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, no experimental crystallographic data, such as unit cell dimensions or atomic coordinates, are available for this specific compound.

However, based on crystallographic studies of similarly substituted N-alkylanilines and other aniline (B41778) derivatives, a hypothetical solid-state structure for this compound can be postulated. mdpi.comtandfonline.com Such an analysis would be expected to reveal key structural features at both the molecular and supramolecular levels.

Expected Molecular Structure

A crystallographic analysis would precisely define the geometry of the this compound molecule. This includes:

Aromatic Ring Geometry : Confirmation of the planarity of the benzene ring and the specific bond lengths and angles between the carbon atoms. The substitution pattern's effect on the ring's symmetry would be observable.

N-Propyl Group Conformation : The torsion angles involving the N-propyl group would reveal its preferred conformation relative to the aniline ring. The alkyl chain is flexible, and its solid-state conformation (e.g., all-trans or containing gauche interactions) would be determined. tandfonline.com

C-N Bond Parameters : The length and angles of the C(aryl)-N bond and the N-C(propyl) bond would provide insight into the hybridization and electronic environment of the nitrogen atom.

Expected Supramolecular Structure and Intermolecular Interactions

The packing of molecules in the crystal is dictated by non-covalent interactions. For this compound, the following interactions would be anticipated:

N-H···π Interactions : In the solid state, the secondary amine proton (N-H) could act as a hydrogen bond donor. It might form hydrogen bonds with the electron-rich π-system of the aromatic ring of an adjacent molecule.

C-H···π Interactions : The alkyl C-H bonds from the propyl and methyl groups could also engage in weaker interactions with the aromatic rings of neighboring molecules.

π-π Stacking : The aromatic rings could stack in either a parallel-displaced or T-shaped arrangement to maximize attractive π-π interactions, which are common in the crystal engineering of anilines. nih.gov

Studies on related substituted anilines have shown that the nature and position of substituents significantly influence the supramolecular assembly, leading to different packing motifs like chains or sheets. acs.orgrsc.org For instance, the presence of substituents can dictate the formation of specific hydrogen-bonded synthons, which are reliable and transferable structural motifs in crystal engineering. nih.gov

A summary of the expected crystallographic data and the type of information it would provide is presented in the table below.

| Parameter | Expected Information from X-ray Crystallography |

| Molecular Formula | C₁₁H₁₇N |

| Crystal System | To be determined (e.g., monoclinic, orthorhombic). Many substituted anilines crystallize in these systems. tandfonline.comrsc.org |

| Space Group | To be determined (e.g., P2₁/c, P-1). This would define the symmetry elements present in the unit cell. tandfonline.com |

| Unit Cell Dimensions | To be determined (a, b, c, α, β, γ). These parameters define the size and shape of the repeating unit of the crystal lattice. tandfonline.com |

| Key Bond Lengths (Å) | Would provide experimental values for C-C bonds in the aromatic ring, the C(aryl)-N bond, the N-C(propyl) bond, and C-H bonds. |

| Key Bond Angles (°) | Would confirm the geometry around the nitrogen atom (trigonal pyramidal or planar) and the bond angles within the aromatic ring and propyl chain. |

| Torsion Angles (°) | Would define the 3D conformation, particularly the orientation of the propyl group with respect to the plane of the aniline ring. |

| Intermolecular Contacts | Would identify and quantify non-covalent interactions like hydrogen bonds (e.g., N-H···π), C-H···π interactions, and π-π stacking distances, which govern the supramolecular structure. nih.govacs.org |

Should experimental data become available, a direct comparison with these expected features would be highly valuable for understanding the solid-state chemistry of this compound.

Theoretical and Computational Investigations of 3,4 Dimethyl N Propylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of electronic structure, which governs a molecule's behavior. These methods solve approximations of the Schrödinger equation to determine the energies and distributions of electrons within a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. pku.edu.cnresearchgate.net By calculating the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For a molecule like 3,4-dimethyl-N-propylaniline, geometry optimization would typically be performed using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), which provides a detailed description of the electrons. pku.edu.cniucr.org

The optimization process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral (torsion) angles until a stationary point on the potential energy surface is found. A subsequent frequency calculation is performed to confirm that this structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. pku.edu.cn

These calculations would reveal the non-planar geometry of the aniline (B41778) nitrogen, the orientation of the N-propyl group relative to the aromatic ring, and the precise bond parameters. The energy landscape can be further explored by calculating the energy of different conformers (rotational isomers), for instance, by rotating the C-N bonds, to identify the global energy minimum and the energy barriers between different conformations. beilstein-journals.org

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table presents hypothetical data based on typical values for substituted anilines calculated at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Predicted Value | Description |

| C-N Bond Length | ~1.40 Å | Bond connecting the aniline nitrogen to the aromatic ring. |

| N-Cpropyl Bond Length | ~1.47 Å | Bond connecting the nitrogen to the first carbon of the propyl group. |

| C-N-C Bond Angle | ~118° | Angle around the nitrogen atom, indicating its geometry. |

| C-C-N-C Dihedral Angle | Variable | Defines the rotation of the propyl group relative to the phenyl ring. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgaimspress.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the LUMO energy is related to the electron affinity (the ability to accept an electron). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. scirp.org A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap suggests the molecule is more reactive. scirp.org

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting their electron-rich nature. The LUMO is typically distributed over the aromatic ring's antibonding π-system. The electron-donating methyl and N-propyl groups would increase the HOMO energy level, likely resulting in a smaller HOMO-LUMO gap compared to unsubstituted aniline, indicating higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents hypothetical data based on typical values for substituted anilines.

| Parameter | Predicted Energy (eV) | Significance |

| HOMO Energy | ~ -5.1 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.6 eV | Correlates with chemical stability and reactivity. scirp.org |

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. wuxiapptec.com The MEP map is color-coded to show different regions of electrostatic potential: red areas indicate negative potential (electron-rich regions) and are prone to electrophilic attack, while blue areas represent positive potential (electron-deficient regions) and are susceptible to nucleophilic attack. researchgate.netlibretexts.org

For this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the nitrogen atom due to its lone pair of electrons. This site is the most likely to be protonated or attacked by an electrophile. The aromatic ring would also exhibit negative potential due to the π-electron system, enhanced by the electron-donating substituents. The hydrogen atom on the amine nitrogen and the hydrogens on the alkyl groups would show regions of positive potential (blue/green), indicating them as potential sites for interaction with nucleophiles.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular flexibility and intermolecular forces.

For this compound, MD simulations could be used to study its conformational dynamics, revealing how the N-propyl chain flexes and rotates in different environments (e.g., in a solvent or interacting with a biological target). This is particularly important for flexible molecules, as their activity can depend on the specific conformations they adopt. nih.gov Furthermore, MD simulations can model how multiple molecules of this compound interact with each other in a liquid state or how a single molecule interacts with solvent molecules or a larger biological macromolecule, such as a protein or DNA. These simulations provide insights into binding affinities and the nature of non-covalent interactions like hydrogen bonds and van der Waals forces. While specific MD studies on this compound are scarce, research on similar molecules like N,N-dimethyl-4-[3-(1-pyrenyl)propyl]aniline has explored intramolecular dynamics. acs.orgtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity or a physical property, such as toxicity. numberanalytics.com By developing a mathematical model, QSAR can predict the properties of untested chemicals, reducing the need for animal testing and prioritizing compounds for further investigation. numberanalytics.comoecd.org

A QSAR model for predicting a property of this compound, such as its potential toxicity, would be developed using a dataset of structurally similar anilines with known experimental data. researchgate.net For each molecule, a set of numerical values known as molecular descriptors would be calculated. These can include:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Indices that describe molecular branching and shape.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Physicochemical descriptors: LogP (a measure of hydrophobicity).

Using statistical methods like multiple linear regression or machine learning algorithms, an equation is derived that links these descriptors to the observed activity. medvolt.ai For example, a hypothetical QSAR model for the toxicity of substituted anilines might look like:

Toxicity = c₀ + c₁(LogP) + c₂(E_LUMO)

This equation suggests that the toxicity is dependent on the hydrophobicity and the electron-accepting ability of the molecule.

Computational Prediction of Spectroscopic Parameters and Experimental Validation

Computational methods, particularly DFT, can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure and electronic properties. github.io

Similarly, computational methods can predict infrared (IR) spectra by calculating the vibrational frequencies and their corresponding intensities. The predicted spectrum would show characteristic peaks for N-H stretching, C-H stretching (both aromatic and aliphatic), and aromatic ring vibrations, which can be compared with experimental IR data.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative) This table presents hypothetical data based on typical chemical shift ranges and data for similar compounds.

| Proton | Predicted δ (ppm) | Multiplicity |

| N-H | ~3.5 | Broad Singlet |

| Aromatic C-H | 6.5 - 7.0 | Multiplets |

| N-CH₂- | ~3.0 | Triplet |

| -CH₂-CH₂- | ~1.6 | Sextet |

| Ring -CH₃ | ~2.2 | Singlets |

| -CH₂-CH₃ | ~1.0 | Triplet |

Studies on Molecular Basicity and Related Chemical Concepts via Computational Methods

The basicity of an aromatic amine is a fundamental chemical property that dictates its behavior in chemical reactions and biological systems. It is quantified by the acid dissociation constant of its conjugate acid (pKa) in solution or by its gas-phase basicity (GB) and proton affinity (PA) in the absence of a solvent. numberanalytics.com Computational chemistry provides powerful tools to investigate these properties, offering insights into the intrinsic electronic and structural factors that govern basicity without the complicating influence of solvent effects. numberanalytics.com For a substituted amine like this compound, theoretical methods can elucidate how the interplay of alkyl substituents on both the aromatic ring and the nitrogen atom modulates the electron-donating ability of the amino group.

Computational investigations into the basicity of anilines and related amines employ a variety of theoretical frameworks. pku.edu.cn Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) with functionals like B3LYP, are used to calculate gas-phase energies. worldscientific.com To accurately predict basicity in solution (pKa or pKb), these gas-phase calculations are often coupled with continuum solvation models. worldscientific.com These models, including the Polarizable Continuum Model (PCM), Conductor-like Polarizable Continuum Model (CPCM), and the Integral Equation Formalism-Polarizable Continuum Model (IEFPCM), simulate the effect of the solvent on the amine and its protonated form. worldscientific.com

Gas-phase basicities can be determined by calculating the thermodynamics of proton transfer reactions. researchgate.net The proton affinity (PA) is defined as the negative of the enthalpy change for the gas-phase protonation of a molecule, while the gas-phase basicity (GB) corresponds to the negative of the Gibbs free energy change for the same reaction. These values can be determined experimentally, often using techniques like ion cyclotron resonance spectrometry to measure the equilibrium constants of proton-transfer reactions between the target molecule and reference compounds of known basicity. acs.org

While specific computational studies exclusively focused on this compound are not prominent in the literature, extensive research on substituted N,N-dialkylanilines provides a strong basis for understanding its properties. acs.org Research on a series of N,N-dialkylanilines, including the closely related N,N-di-n-propylaniline, has utilized ion-molecule reaction equilibrium constants to determine their relative proton affinities in the gas phase. acs.org In these studies, all compounds were found to protonate at the nitrogen atom. acs.org The gas basicity for N,N-di-n-propylaniline has been reported as 222.5 kcal/mol. nist.gov

The substituents on this compound—two methyl groups on the ring and a propyl group on the nitrogen—are all electron-donating alkyl groups. This structure is expected to increase the electron density on the nitrogen atom compared to unsubstituted aniline, thereby increasing its basicity. vaia.commdpi.com Computational studies on substituted anilines confirm that electron-donating groups enhance basicity, and this electronic influence correlates with structural parameters like the C-N bond length and the out-of-plane angle of the amino group.

The table below presents the gas-phase basicity and proton affinity for N,N-di-n-propylaniline and related compounds to provide context.

Table 1: Gas-Phase Basicity and Proton Affinity of Selected Anilines

| Compound | Gas Basicity (GB) (kcal/mol) | Proton Affinity (PA) (kcal/mol) |

|---|---|---|

| Aniline | 209.6 | 216.4 |

| N,N-Dimethylaniline | 223.4 | 229.8 |

| N,N-di-n-Propylaniline | 222.5 nist.gov | 229.2 |

Data for Aniline and N,N-Dimethylaniline are representative values from the NIST Chemistry WebBook for context; data for N,N-di-n-propylaniline is from cited sources.

It is crucial to distinguish between gas-phase and solution-phase basicity. The ordering of basicity for amines can differ between the two phases primarily due to electrostatic solvation terms. researchgate.netnih.gov While alkyl groups increase intrinsic basicity in the gas phase, their steric bulk can hinder the solvation of the corresponding protonated ammonium (B1175870) ion in solution, which can sometimes lead to a decrease in basicity in aqueous media compared to less substituted amines. mdpi.com

Table 2: Overview of Computational Methods for Basicity Prediction

| Method/Concept | Description | Application |

|---|---|---|

| DFT (e.g., B3LYP) | A quantum mechanical modeling method to investigate the electronic structure of many-body systems. worldscientific.com | Calculation of molecular energies and properties. |

| Hartree-Fock (HF) | An approximation method for the determination of the wave function and energy of a quantum many-body system. worldscientific.com | Used for gas-phase energy calculations. |

| Continuum Solvation Models (PCM, CPCM, IEFPCM) | Models that simulate the bulk electrostatic effects of a solvent without explicitly modeling solvent molecules. worldscientific.commdpi.com | Calculation of pKa and pKb values in solution. |

| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction of a neutral species with a proton. numberanalytics.com | Quantifies intrinsic basicity in the gas phase. |

| Gas-Phase Basicity (GB) | The negative of the Gibbs free energy change for the gas-phase reaction of a neutral species with a proton. | Quantifies intrinsic basicity in the gas phase. |

Exploration of Chemical Applications and Research Potential of 3,4 Dimethyl N Propylaniline and Its Derivatives

Role as a Synthetic Building Block in Complex Organic Molecule Synthesis

As an intermediate, 3,4-dimethyl-N-propylaniline is primarily utilized in organic synthesis for the development of more complex molecules. The presence of methyl groups on the aromatic ring enhances electron density through inductive effects, while the N-propyl group introduces moderate steric hindrance and influences solubility in nonpolar solvents. These characteristics make it a valuable precursor in various chemical transformations.

In the realm of medicinal chemistry, aniline (B41778) derivatives are fundamental scaffolds for the synthesis of a wide array of pharmaceutical agents. smolecule.comsmolecule.com The structural motif of this compound can be found within more complex molecules that are investigated for their potential biological activities. Its derivatives can serve as precursors to advanced pharmaceutical intermediates and lead compounds. For instance, N-alkylanilines are known to be key components in the synthesis of various therapeutic agents, including enzyme inhibitors and receptor modulators. smolecule.com The synthesis of such compounds often involves the strategic modification of the aniline core to optimize interactions with biological targets.

| Potential Pharmaceutical Scaffold | Derived from Aniline Core | Potential Therapeutic Area |

| Quinazolines | N-alkylanilines can be utilized in the synthesis of quinazoline (B50416) derivatives, which are known for their diverse pharmacological activities. | Oncology, Antiviral |

| Diarylmethylamines | The amino group can be functionalized to form diarylmethylamines, a class of compounds with applications in antihistamines and other drug classes. | Allergy, CNS disorders |

| Pyrazole Derivatives | Aniline moieties are often incorporated into pyrazole-based compounds, which have shown potent antimicrobial and anti-inflammatory properties. mdpi.com | Infectious Diseases, Inflammation |

This table presents potential pharmaceutical applications based on the known reactivity of aniline derivatives.

The aniline scaffold is a cornerstone in the agrochemical industry, forming the basis for numerous herbicides, fungicides, and insecticides. guidechem.com The specific substitution pattern of this compound makes it a candidate for the development of new agrochemical products. For example, the herbicide Pendimethalin is a dinitroaniline derivative, showcasing the utility of substituted anilines in this sector. nih.gov By introducing appropriate functional groups onto the this compound backbone, novel candidates for herbicides and other specialty chemicals can be synthesized.

| Agrochemical Class | Structural Feature from Aniline | Mode of Action (Example) |

| Dinitroanilines | Substituted aniline ring | Inhibition of microtubule formation in plants (e.g., Pendimethalin) nih.gov |

| Phenylurea Herbicides | Aniline derivative reacted with an isocyanate | Inhibition of photosynthesis (e.g., Isoproturon) nih.gov |

| Aniline-derived Fungicides | Modified aniline structure | Varies depending on the specific compound |

This table illustrates potential agrochemical applications based on existing classes of aniline-derived products.

Anilines are historically significant in the synthesis of dyes and pigments, with aniline itself being the precursor to the first synthetic dye, mauveine. smolecule.com The color and properties of these dyes are highly dependent on the substituents on the aniline ring. This compound can be used as a starting material for the creation of novel azo dyes and other colorants. The diazotization of the amino group followed by coupling with various aromatic compounds can lead to a wide spectrum of colors with potentially enhanced properties such as lightfastness and thermal stability. For instance, perylene (B46583) pigments, a class of high-performance pigments, are synthesized from the reaction of perylene anhydride (B1165640) with primary amines, which can include aniline derivatives. google.com

| Dye/Pigment Type | Role of this compound | Key Reaction |

| Azo Dyes | Serves as the diazo component | Diazotization of the amine followed by azo coupling |

| Perylene Pigments | Can act as the amine component in the synthesis | Imide formation with perylene tetracarboxylic acid dianhydride google.com |

| Photographic Developing Agents | Derivatives can be used as color developing agents | Redox reactions in photographic processes google.com |

This table outlines potential applications in the dye and pigment industry based on the established chemistry of anilines.

Synthesis of Agrochemical and Specialty Chemical Candidates

Applications in Materials Science Research

The unique electronic and structural features of this compound and its derivatives also make them interesting candidates for research in materials science, particularly in the development of organic electronic materials and functional polymers.

Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). wikipedia.org Polyaniline and its derivatives are known to be organic semiconductors, and their electrical properties can be tuned by modifying their chemical structure. researchgate.net The incorporation of this compound into polymer chains or its use as a building block for small molecule semiconductors could lead to materials with tailored electronic properties. solubilityofthings.com The methyl and propyl groups can influence the packing of the molecules in the solid state, which in turn affects charge transport. Research into aniline-containing organic semiconductor materials has shown their potential for good hole and electron transport properties and high thermal stability. google.com

| Organic Semiconductor Property | Influence of this compound Structure |

| Charge Carrier Mobility | The alkyl substituents can affect intermolecular π-π stacking, influencing charge hopping between molecules. |

| Solubility and Processability | The propyl group can enhance solubility in organic solvents, facilitating device fabrication from solution. rsc.org |

| Energy Levels (HOMO/LUMO) | The electron-donating methyl groups can raise the energy of the highest occupied molecular orbital (HOMO). |

This table summarizes the potential influence of the compound's structure on key properties of organic semiconductors.

Aniline derivatives are widely used as monomers for the synthesis of polyanilines, a class of conducting polymers with applications in areas such as anti-static coatings, corrosion protection, and sensors. google.comresearchgate.net The polymerization of this compound would lead to a substituted polyaniline with potentially enhanced solubility and processability compared to the parent polyaniline. rsc.org Furthermore, aniline derivatives can be used as curing agents for epoxy resins or as components in polyurethane systems. made-in-china.com The incorporation of this compound into polymer composites could enhance their thermal stability and mechanical properties. In the area of functional coatings, aniline-based materials are used for their anti-corrosive properties. researchgate.net Silane-functionalized aniline derivatives are also employed as adhesion promoters in coatings and sealants. made-in-china.com

| Polymer Application | Function of this compound Derivative |

| Conductive Polymers | As a monomer for the synthesis of a substituted polyaniline. google.com |

| Polymer Composites | As a component to enhance thermal or mechanical properties. researchgate.net |

| Functional Coatings | As a precursor for anti-corrosion coatings or as an adhesion promoter. researchgate.netmade-in-china.com |

This table highlights potential applications in polymer chemistry based on the known uses of aniline derivatives.

Potential in Organic Semiconductor Development

Advanced Research on Biological Activities: Mechanistic Perspectives in Cellular and Enzymatic Systems

The biological activities of this compound and its derivatives are a subject of growing research interest. The structural characteristics of these molecules, such as the electron-donating methyl groups and the lipophilic N-propyl group, suggest potential interactions with various biological targets.

Studies on Enzyme Interaction Modulation and Inhibition Mechanisms

While specific studies on the enzyme interaction of this compound are not extensively documented in publicly available research, the broader class of N-alkylanilines and their derivatives have been investigated for their effects on various enzymes. The interaction of these compounds with enzymes can lead to modulation of their catalytic activity, either through inhibition or, in some cases, activation.

The mechanism of enzyme inhibition can be broadly categorized as reversible or irreversible. bgc.ac.in Reversible inhibitors bind to the enzyme through non-covalent interactions and can be displaced, while irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to permanent inactivation. libretexts.org For N-alkylaniline derivatives, the nature of the interaction is highly dependent on the specific enzyme and the substituents on the aniline ring.

For instance, substituted aniline derivatives are known to interact with enzymes like N-acetyltransferases (NATs), which are involved in the metabolism of various xenobiotics. louisville.edu The presence of alkyl groups can influence the rate of acetylation, which is a critical step in both the detoxification and bioactivation of arylamine compounds. louisville.eduoup.com Furthermore, some N,N-dimethylaniline derivatives have been studied as potential ferroptosis inhibitors, a form of programmed cell death, by interacting with iron-dependent enzymes. researchgate.net

The general mechanisms of enzyme inhibition by small molecules like aniline derivatives include:

Competitive Inhibition: The inhibitor competes with the substrate for the active site of the enzyme. bgc.ac.in

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. bgc.ac.in

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. bgc.ac.in

The specific type of inhibition exerted by this compound on a particular enzyme would require detailed kinetic studies.

Receptor Binding Profiling and Ligand-Target Interaction Dynamics

The potential for this compound and its derivatives to act as ligands for various receptors is an area of active investigation. The lipophilic nature of the N-propyl group and the electronic properties of the dimethyl-substituted aromatic ring can facilitate binding to hydrophobic pockets within receptor proteins.

Research on related N-alkylaniline structures has shown interactions with a variety of receptors. For example, certain N-propylaniline derivatives have been explored as ligands for histamine (B1213489) H3 receptors and cholinesterases. nih.gov The binding affinity of these compounds is influenced by the specific substituents on the aniline ring and the nature of the alkyl group on the nitrogen atom.

The dynamics of ligand-target interactions are governed by a combination of factors:

Hydrophobic Interactions: The non-polar alkyl groups can interact with hydrophobic residues in the receptor's binding pocket.

Hydrogen Bonding: The amine nitrogen can act as a hydrogen bond acceptor or donor, depending on its protonation state.

π-π Stacking: The aromatic ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the receptor.

Steric Factors: The size and shape of the molecule, including the position of the methyl and propyl groups, will determine its fit within the binding site. fiveable.me

Computational methods, such as molecular docking, are often employed to predict the binding modes and affinities of ligands like this compound to specific receptor targets. These in silico approaches can guide the synthesis and experimental testing of new derivatives with improved binding profiles.

Investigations into Cellular Pathway Perturbations (e.g., Apoptosis Induction Mechanisms in Model Cell Lines)

The interaction of small molecules with enzymes and receptors can lead to perturbations in cellular signaling pathways, potentially culminating in specific cellular responses such as apoptosis (programmed cell death). While direct studies on this compound's effect on apoptosis are limited, research on related aniline derivatives provides some insights.

The metabolism of alkylanilines can lead to the formation of reactive intermediates that can damage cellular macromolecules, including DNA. oup.com This DNA damage can trigger cell cycle arrest and, if the damage is severe, induce apoptosis. The metabolic activation of many arylamines often involves N-hydroxylation, a process catalyzed by cytochrome P450 enzymes. oup.com

Studies on various cancer cell lines have shown that certain N,N-dialkylaniline-substituted compounds can exhibit antiproliferative properties. researchgate.net For instance, some N,N-dialkylaniline-substituted 4-aryl-4H-chromenes have been evaluated for their cytotoxic effects against laryngeal, lung, and cervical cancer cell lines. researchgate.net The mechanisms underlying these effects are often complex and can involve the modulation of multiple cellular pathways.

Comparative Studies with Related N-Propylated Aniline Isomers and Derivatives

Structure-Reactivity and Structure-Function Relationships Across Dimethylaniline Isomers

The biological activity and chemical reactivity of dimethylaniline isomers are significantly influenced by the positions of the methyl groups on the aromatic ring. These positional differences affect the electronic and steric properties of the molecule, which in turn dictate its interactions with biological targets and its behavior in chemical reactions.

For example, a study on the genotoxicity of alkylanilines found that different isomers exhibit varying levels of mutagenicity. nih.gov Specifically, N-hydroxyarylamines with para-alkyl substituents showed increased mutagenicity, which was linked to a higher efficiency of forming DNA adducts. nih.gov Conversely, ortho-alkyl substitution also led to increased mutagenicity, but this was not correlated with a greater ability to form DNA adducts, suggesting that the adducts themselves might be inherently more mutagenic. nih.gov

The table below summarizes some of the key differences in structure-function relationships among dimethylaniline isomers based on available research.

| Isomer | Key Structural Feature | Observed Functional Implications |

| 3,4-Dimethylaniline (B50824) | Methyl groups at positions 3 and 4 | Investigated in the context of N-acetyltransferase metabolism. louisville.edu |

| 3,5-Dimethylaniline | Methyl groups at positions 3 and 5 | Associated with bladder cancer risk in some studies. nih.gov Its N-acetylation is influenced by NAT2 acetylator polymorphism. nih.gov |

| 2,6-Dimethylaniline | Methyl groups at positions 2 and 6 (ortho to the amino group) | Shows distinct conformational properties in DNA adducts, with a higher percentage of low-energy syn conformers. nih.gov This conformation may be a key factor in its genotoxic response. nih.gov |